molecular formula C14H19NO2 B11877446 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 193201-63-7

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11877446
CAS No.: 193201-63-7
M. Wt: 233.31 g/mol
InChI Key: HRLONMPLBXNTCJ-UHFFFAOYSA-N
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Description

7-Benzyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor to 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, lacking the benzyl group.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.

Uniqueness

This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉N₁O₄
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 528594-63-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholine Receptor Antagonism : The compound exhibits acetylcholine antagonistic activity, which is significant for treating gastrointestinal disorders. It inhibits gastric juice secretion, thus being useful for conditions like gastric hyperacidity and gastro-enteric spasms .
  • σ1 Receptor Ligand : Research indicates that derivatives of this compound have high affinity for σ1 receptors, which are implicated in neuroprotection and pain modulation . For instance, a derivative with a K(i) value of 5.4 ± 0.4 nM was noted for its selectivity towards σ2 receptors and the vesicular acetylcholine transporter .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against mycobacterial strains such as Mycobacterium bovis BCG. Studies reported minimum inhibitory concentrations (MIC) below 5 μM for potent analogs .

Study on Acetylcholine Antagonism

In a study assessing the acetylcholine antagonistic properties of this compound, it was found to significantly reduce the contractile response in guinea pig intestinal models when compared to atropine and scopolamine, showcasing a pA value of approximately 9.2 .

Antimicrobial Evaluation

A series of azaspiro compounds, including this compound derivatives, were evaluated for their anti-mycobacterial properties. The results indicated that several compounds had submicromolar potencies against M. bovis BCG and demonstrated selective cytotoxicities on Vero cells with minimal hemolytic effects on human red blood cells .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeK(i) Value (nM)Selectivity
This compoundσ1 receptor ligand5.4 ± 0.4σ2 (30-fold)
AtropineAcetylcholine antagonist--
ScopolamineAcetylcholine antagonist--

Properties

CAS No.

193201-63-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)10-13-11-14(6-7-15-13)16-8-9-17-14/h1-5,13,15H,6-11H2

InChI Key

HRLONMPLBXNTCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)CC3=CC=CC=C3

Origin of Product

United States

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